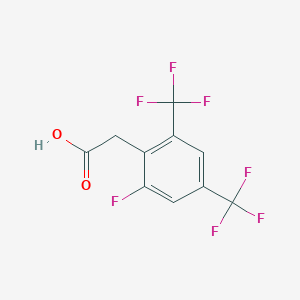
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid
Overview
Description
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H5F7O2 and its molecular weight is 290.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid (CAS No. 1017778-54-9) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C10H6F6O2. It features two trifluoromethyl groups and a fluoro group, which significantly influence its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activities. For instance, studies have shown that related compounds demonstrate significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL . The presence of fluorine atoms in the structure often correlates with increased potency against bacterial targets.
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific enzymes or bacterial receptors. Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Studies
- Antibacterial Efficacy : A comparative study on fluoro and trifluoromethyl-substituted salicylanilides showed that certain derivatives exhibited MIC values below 1 µg/mL against MRSA strains, suggesting that the incorporation of trifluoromethyl groups enhances antibacterial activity .
- Structure-Activity Relationship (SAR) : In a recent SAR study, it was found that electron-withdrawing groups like trifluoromethyl significantly improved the potency of compounds against various pathogens. This highlights the importance of fluorine substitution in enhancing biological activity .
Data Tables
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | Anti-MRSA |
| Fluorosalicylanilide Derivative | <1 | Antibacterial |
Properties
IUPAC Name |
2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFANMNUQMULPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223009 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-54-9 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















